2-(Aminomethyl)-2-ethyl-1lambda6-thiolane-1,1-dione
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Overview
Description
2-(Aminomethyl)-2-ethyl-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-ethyl-1lambda6-thiolane-1,1-dione typically involves the reaction of ethylamine with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-ethyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiolane ring .
Scientific Research Applications
2-(Aminomethyl)-2-ethyl-1lambda6-thiolane-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-ethyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to modulate specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(Aminomethyl)phenol
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)indole
Uniqueness
2-(Aminomethyl)-2-ethyl-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
(2-ethyl-1,1-dioxothiolan-2-yl)methanamine |
InChI |
InChI=1S/C7H15NO2S/c1-2-7(6-8)4-3-5-11(7,9)10/h2-6,8H2,1H3 |
InChI Key |
YRJLPSBZEDEHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCS1(=O)=O)CN |
Origin of Product |
United States |
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